3-Bromo-5-formyl-2-furoic acid
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Overview
Description
3-Bromo-5-formyl-2-furoic acid is an organic compound with the molecular formula C6H3BrO4 It is a derivative of furoic acid, characterized by the presence of a bromine atom at the third position and a formyl group at the fifth position on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-furoic acid typically involves the bromination of 5-formyl-2-furoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Bromo-5-carboxy-2-furoic acid.
Reduction: 3-Bromo-5-hydroxymethyl-2-furoic acid.
Substitution: 3-Azido-5-formyl-2-furoic acid.
Scientific Research Applications
3-Bromo-5-formyl-2-furoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formyl-2-furoic acid is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in substitution reactions. These chemical properties enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furoic acid: Similar structure but lacks the formyl group.
5-Formyl-2-furoic acid: Similar structure but lacks the bromine atom.
3-Bromo-2-furoic acid: Similar structure but lacks the formyl group.
Uniqueness
3-Bromo-5-formyl-2-furoic acid is unique due to the presence of both a bromine atom and a formyl group on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-bromo-5-formylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZJFKBVRQGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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